An In-depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)benzonitrile (CAS 1345732-63-9)
An In-depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)benzonitrile (CAS 1345732-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)benzonitrile, a halogenated biaryl nitrile of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound (CAS 1345732-63-9) is not extensively published, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust guide. We will delve into its chemical identity, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, predicted physicochemical properties, spectroscopic signatures for characterization, and a discussion of its potential applications as a key building block in the development of novel therapeutics and functional materials.
Introduction and Significance
3-(3-Chloro-5-fluorophenyl)benzonitrile is a molecule that combines several key structural motifs of high value in modern organic synthesis and drug discovery. The biaryl scaffold is a common feature in many biologically active compounds. The presence of both a chloro and a fluoro substituent on one of the phenyl rings can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability.[1] The nitrile group is a versatile functional handle that can be transformed into various other functionalities such as amines, amides, and carboxylic acids.[2][3] Furthermore, the nitrile moiety itself can act as a key pharmacophore, participating in hydrogen bonding, polar interactions, and even covalent interactions with biological targets.[4][5] This unique combination of features makes 3-(3-Chloro-5-fluorophenyl)benzonitrile a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. A structurally related compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been investigated as a potent and selective agonist of human transient receptor potential cation channel subfamily M member 5 (TRPM5), highlighting the potential of this chemical scaffold in drug discovery.[6]
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 3-(3-Chloro-5-fluorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, a cyanophenylboronic acid) and an organohalide (a dihalobenzene).[7][8]
Proposed Synthetic Scheme
The proposed synthesis involves the coupling of 3-cyanophenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.
Caption: Proposed synthesis of 3-(3-Chloro-5-fluorophenyl)benzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-Cyanophenylboronic acid (1.0 eq)
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1-Bromo-3-chloro-5-fluorobenzene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-cyanophenylboronic acid (1.0 eq), 1-bromo-3-chloro-5-fluorobenzene (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous toluene and degassed water to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 10-15 mL per mmol of the limiting reagent).
-
Inerting: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(3-Chloro-5-fluorophenyl)benzonitrile.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₇ClFN | Based on structure |
| Molecular Weight | 231.66 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Analogy with other biaryl nitriles |
| Melting Point | 70-90 °C | Based on data for similar substituted biphenyls[1] |
| Boiling Point | > 300 °C | General trend for biaryl compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | General properties of aromatic nitriles[9] |
Expected Spectroscopic Characteristics
Characterization of the synthesized compound is crucial for confirming its identity and purity.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be influenced by the chloro, fluoro, and cyano substituents. The fluorine atom will cause additional splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (δ 115-125 ppm). The carbons bonded to chlorine and fluorine will show characteristic shifts and coupling constants (for C-F).
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IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[1] Additional characteristic bands for C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Potential Applications
The structural features of 3-(3-Chloro-5-fluorophenyl)benzonitrile make it a highly attractive building block in several areas of chemical research and development.
-
Medicinal Chemistry: The nitrile group is a key pharmacophore in numerous approved drugs.[5][10] It can act as a bioisostere for other functional groups and can enhance binding affinity to target proteins.[4] The presence of halogen atoms can improve pharmacokinetic properties such as metabolic stability and membrane permeability. This compound can serve as a starting material for the synthesis of inhibitors of various enzymes or receptor ligands.
-
Materials Science: Biaryl compounds are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique electronic and photophysical properties.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings. This compound could be a precursor for the synthesis of new agrochemicals with improved efficacy and environmental profiles.
Safety and Handling
While specific toxicity data for 3-(3-Chloro-5-fluorophenyl)benzonitrile is not available, it should be handled with the standard precautions for a research chemical. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(3-Chloro-5-fluorophenyl)benzonitrile is a promising chemical intermediate with significant potential in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed Suzuki-Miyaura coupling protocol offers a reliable and efficient route to access this valuable building block, paving the way for future research and development in various scientific disciplines.
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- Product Inform
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010).
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